methyl 2-({[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-({[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines several functional groups, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrrolo[2,3-b]quinoxaline and tetrahydro-1-benzothiophene moieties. These core structures are then coupled through amide bond formation, followed by esterification to introduce the methyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, the compound’s properties are leveraged for the development of advanced materials. Its unique structure may impart desirable characteristics to polymers, coatings, or other materials.
Mechanism of Action
The mechanism by which methyl 2-({[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other compounds featuring similar core structures, such as:
- Pyrrolo[2,3-b]quinoxaline derivatives
- Tetrahydro-1-benzothiophene derivatives
- Amide and ester functionalized compounds
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups and core structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development across various scientific disciplines.
Biological Activity
The compound methyl 2-({[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines elements from quinoxaline and benzothiophene derivatives. Its molecular formula is C₁₈H₁₈N₄O₃S, and it possesses multiple functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of quinoxaline and benzothiophene exhibit significant anticancer properties. For instance, compounds containing the quinoxaline moiety have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460) cells. The this compound may share similar mechanisms of action due to its structural components.
Table 1: Summary of Anticancer Activity in Related Compounds
Compound Name | Cancer Type | IC₅₀ (μM) | Reference |
---|---|---|---|
Quinoxaline Derivative A | MCF-7 | 2.74 | |
Quinoxaline Derivative B | NCI-H460 | 0.39 | |
Benzothiophene Derivative C | Various | <5.0 |
Antimicrobial Activity
The antimicrobial potential of benzothiophene derivatives has been documented extensively. Studies have shown that these compounds can inhibit both gram-positive and gram-negative bacteria. The presence of the benzothiophene ring in the compound may enhance its interaction with microbial targets.
Table 2: Antimicrobial Activity of Benzothiophene Derivatives
Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Benzothiophene A | Staphylococcus aureus | 4 μg/mL | |
Benzothiophene B | Escherichia coli | 8 μg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit specific kinases involved in cancer proliferation pathways.
- Interference with DNA Replication : The structural components may interact with DNA or RNA synthesis processes.
- Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells through various signaling pathways.
Study on Quinoxaline Derivatives
A study focused on a series of quinoxaline derivatives demonstrated their effectiveness in inhibiting tumor growth in vivo models. The results indicated that modifications to the quinoxaline structure significantly impacted their potency against different cancer types.
Antimicrobial Efficacy Assessment
Another investigation assessed the antimicrobial efficacy of substituted benzothiophenes against clinical isolates. The study highlighted the potential for developing new antimicrobial agents based on these compounds.
Properties
Molecular Formula |
C28H25N5O3S |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
methyl 2-[[2-amino-1-(4-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C28H25N5O3S/c1-15-11-13-16(14-12-15)33-24(29)22(23-25(33)31-19-9-5-4-8-18(19)30-23)26(34)32-27-21(28(35)36-2)17-7-3-6-10-20(17)37-27/h4-5,8-9,11-14H,3,6-7,10,29H2,1-2H3,(H,32,34) |
InChI Key |
JSIGUFLJQNPUIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=C(C6=C(S5)CCCC6)C(=O)OC)N |
Origin of Product |
United States |
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